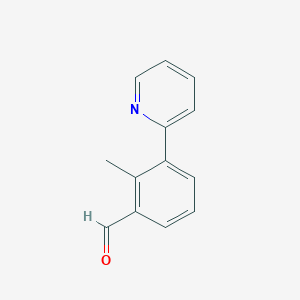

2-Methyl-3-(pyridin-2-yl)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

89930-06-3 |

|---|---|

Molekularformel |

C13H11NO |

Molekulargewicht |

197.23 g/mol |

IUPAC-Name |

2-methyl-3-pyridin-2-ylbenzaldehyde |

InChI |

InChI=1S/C13H11NO/c1-10-11(9-15)5-4-6-12(10)13-7-2-3-8-14-13/h2-9H,1H3 |

InChI-Schlüssel |

RZIUTQMBXRUPMR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1C2=CC=CC=N2)C=O |

Herkunft des Produkts |

United States |

Coordination Chemistry and Ligand Design

2-Methyl-3-(pyridin-2-yl)benzaldehyde as a Multidentate Ligand

The design of multidentate ligands is a cornerstone of coordination chemistry, enabling the formation of stable and structurally diverse metal complexes. 2-Methyl-3-(pyridin-2-yl)benzaldehyde is an exemplary multidentate ligand, capable of forming chelate rings with metal ions, which enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect.

2-Methyl-3-(pyridin-2-yl)benzaldehyde can exhibit various chelation modes, primarily acting as a bidentate ligand. The most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring with a metal center. The binding affinity of the ligand towards different metal ions is influenced by several factors, including the hardness and softness of the metal ion and the donor atoms (HSAB principle), the ionic radius of the metal, and the steric hindrance imposed by the methyl group.

The affinity for different metal ions can be generally predicted, with a higher affinity expected for transition metals that readily form stable complexes with N,O-donor ligands. The presence of both a soft donor (pyridine nitrogen) and a hard donor (aldehyde oxygen) allows for coordination with a range of metal ions.

Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of a ligand and its corresponding metal complexes without the need to redesign the entire synthetic pathway. The aldehyde functional group in 2-Methyl-3-(pyridin-2-yl)benzaldehyde is particularly amenable to a variety of post-synthetic modifications.

For instance, condensation reactions with primary amines can convert the aldehyde into an imine, creating a new set of Schiff base ligands with altered steric and electronic properties. This modification can influence the coordination behavior and the electrochemical and photophysical properties of the resulting metal complexes. Such modifications are a key strategy in the development of functional coordination compounds. udel.eduacs.org The introduction of different functional groups through PSM allows for the systematic tuning of ligand properties to achieve desired functionalities in the final metal complexes. rsc.orgnih.gov

Table 1: Potential Post-Synthetic Modifications of 2-Methyl-3-(pyridin-2-yl)benzaldehyde

| Reaction Type | Reagent | Resulting Functional Group | Potential Impact on Ligand Properties |

| Imine Condensation | Primary Amine (R-NH₂) | Imine (-CH=N-R) | Altered steric and electronic properties, new coordination sites |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Carbonyl | Extended conjugation, modified electronic properties |

| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol (-CH₂OH) | Introduction of a hydroxyl donor group, change in chelation mode |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) | Introduction of a carboxylate donor group, enhanced water solubility |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Methyl-3-(pyridin-2-yl)benzaldehyde typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

2-Methyl-3-(pyridin-2-yl)benzaldehyde is expected to form stable complexes with a range of transition metals. The coordination behavior will be dictated by the preferred coordination number and geometry of the specific metal ion.

Copper(II): Cu(II) complexes with pyridyl-based ligands are common. mdpi.comnih.gov With 2-Methyl-3-(pyridin-2-yl)benzaldehyde, Cu(II) is likely to form square planar or distorted octahedral complexes, depending on the stoichiometry and the presence of other coordinating anions or solvent molecules. researchgate.netrsc.org

Chromium(III): Cr(III) typically forms octahedral complexes. nih.gov The reaction with this ligand would likely result in a complex where the Cr(III) ion is coordinated to two or three ligand molecules, along with other ligands like chloride or water to complete the octahedral coordination sphere. jchps.comresearchgate.net

Iron(III): Fe(III) can adopt various coordination geometries, including octahedral and trigonal bipyramidal. rsc.orgnih.gov With multidentate pyridinyl ligands, Fe(III) has been shown to form stable complexes. researchgate.netnih.gov

Cadmium(II): Cd(II) is a d¹⁰ ion and exhibits flexible coordination geometries, often forming coordination polymers. nih.govmdpi.com The interaction with 2-Methyl-3-(pyridin-2-yl)benzaldehyde could lead to either discrete molecular complexes or extended polymeric structures.

Manganese(II): Mn(II) is a high-spin d⁵ ion and typically forms octahedral complexes. elsevierpure.comrsc.org It is anticipated to form stable complexes with this N,O-donor ligand. researchgate.netchemrxiv.org

Iridium(III): Ir(III) is known to form highly stable, often luminescent, octahedral complexes, frequently through cyclometalation. mdpi.comnih.govnih.gov While cyclometalation might be less likely with this specific ligand, stable coordination complexes are still expected. tum.dehenu.edu.cn

The stoichiometry of the complexes can vary, with common ratios being 1:1 (metal:ligand), 1:2, or even 1:3, depending on the charge and size of the metal ion and the steric constraints of the ligand.

Table 2: Expected Coordination Geometries and Stoichiometries for Metal Complexes of 2-Methyl-3-(pyridin-2-yl)benzaldehyde

| Metal Ion | Typical Coordination Geometry | Expected Stoichiometry (Metal:Ligand) |

| Cu(II) | Square Planar, Distorted Octahedral | 1:1, 1:2 |

| Cr(III) | Octahedral | 1:2, 1:3 |

| Fe(III) | Octahedral, Trigonal Bipyramidal | 1:1, 1:2 |

| Cd(II) | Tetrahedral, Octahedral, Polymeric | 1:1, 1:2 |

| Mn(II) | Octahedral | 1:2 |

| Ir(III) | Octahedral | 1:2, 1:3 |

Structure-Function Relationships in Coordination Compounds

The relationship between the structure of a coordination compound and its function is a central theme in inorganic chemistry. The specific arrangement of ligands around a metal center dictates the electronic, magnetic, and reactive properties of the complex. For complexes of 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the interplay between the electronic properties of the pyridyl-benzaldehyde framework and the nature of the coordinated metal ion will determine their potential applications.

For instance, the presence of redox-active metal centers like Cu(II), Fe(III), or Mn(II) could lead to complexes with interesting catalytic activities. The steric bulk introduced by the methyl group can influence the accessibility of the metal center, potentially leading to shape-selective catalysis. Complexes with d⁶ ions like Ir(III) are candidates for phosphorescent materials, where the ligand framework can be modified to tune the emission properties. The ability to perform post-synthetic modifications on the aldehyde group further expands the possibilities for creating functional materials with tailored properties.

Computational Chemistry Studies

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Methyl-3-(pyridin-2-yl)benzaldehyde, DFT calculations can elucidate various aspects of its chemical behavior.

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. A common reaction involving benzaldehydes is the formation of Schiff bases through condensation with primary amines. DFT studies on the reaction between substituted benzaldehydes and amines have detailed a multi-step mechanism. nih.govresearchgate.net This typically involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the Schiff base. researchgate.netpsu.edu

For 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the presence of the methyl and pyridin-2-yl substituents would influence the reaction kinetics. The methyl group, being electron-donating, might slightly decrease the electrophilicity of the carbonyl carbon, while the pyridin-2-yl group's electronic and steric effects would also play a crucial role. DFT calculations could precisely quantify these effects by determining the activation energies for each step of the reaction, thus providing a detailed understanding of the reaction mechanism.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | Nucleophilic attack of amine on carbonyl carbon | 10-15 |

| TS2 | Proton transfer steps | 5-10 |

| TS3 | Dehydration to form the imine | 20-25 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. wikipedia.org

In 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the HOMO is expected to be distributed primarily over the electron-rich regions, likely the phenyl ring and the methyl group. The LUMO, on the other hand, would be concentrated on the electron-accepting aldehyde group and the pyridine (B92270) ring. The precise energies and distributions can be calculated using DFT. For analogous pyridine-containing aromatic compounds, DFT calculations have been used to determine these values. nih.govresearchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.69 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the MEP surface would show a significant region of negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to protonation and interaction with electrophiles. The nitrogen atom of the pyridine ring would also exhibit a region of negative potential. ijcce.ac.ir Conversely, the hydrogen atom of the aldehyde group and the regions around the aromatic protons would show positive potential. dtic.miluwosh.edu

The arrangement of the electron-donating methyl group and the electron-withdrawing pyridin-2-yl and aldehyde groups suggests that 2-Methyl-3-(pyridin-2-yl)benzaldehyde may exhibit intramolecular charge transfer (ICT) characteristics. Upon electronic excitation, there could be a transfer of electron density from the methyl-substituted phenyl ring (donor) to the pyridine and aldehyde moieties (acceptors). Computational studies on donor-acceptor substituted biaryls have shown that the extent of charge transfer is highly dependent on the electronic coupling between the donor and acceptor units. uwosh.edu DFT calculations can quantify the degree of charge transfer by analyzing the changes in electron density distribution between the ground and excited states.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.com For 2-Methyl-3-(pyridin-2-yl)benzaldehyde, TD-DFT calculations would predict the energies of the principal electronic transitions, such as n→π* and π→π* transitions.

The n→π* transition would likely involve the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The π→π* transitions would involve the excitation of electrons within the conjugated π-system of the aromatic rings. The calculated excitation energies and oscillator strengths would allow for the theoretical prediction of the absorption spectrum, which can be compared with experimental data for validation. Studies on similar aromatic aldehydes and pyridine derivatives provide a basis for what to expect. researchgate.net

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| n → π | 3.85 | 0.002 |

| π → π | 4.52 | 0.350 |

| π → π* | 5.21 | 0.150 |

Quantum Chemical Calculations for Conformational Preferences

For 2-phenylpyridine, the parent structure, calculations have shown that the planar conformation is not the most stable due to steric hindrance between the ortho-hydrogens. researchgate.net The rings are typically twisted with respect to each other. In 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the presence of the methyl group adjacent to the pyridin-2-yl substituent would likely lead to a significant dihedral angle between the two aromatic rings in the lowest energy conformation to alleviate steric strain. By calculating the energy as a function of the dihedral angle, a rotational energy profile can be constructed, revealing the energy barriers between different conformations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 (Planar) | 5.2 |

| 45 | 0.0 |

| 90 (Perpendicular) | 2.8 |

on 2-Methyl-3-(pyridin-2-yl)benzaldehyde

Following a comprehensive search of scientific literature and chemical databases, no specific computational chemistry studies focusing on "2-Methyl-3-(pyridin-2-yl)benzaldehyde" were found. Research providing theoretical calculations to support spectroscopic assignments—such as vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), or electronic (UV-Vis) spectra—for this particular compound does not appear to be available in published peer-reviewed literature.

Computational studies on analogous, but structurally distinct, pyridine and benzaldehyde derivatives are present in the scientific record. These studies typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict molecular structures, vibrational frequencies, chemical shifts, and electronic transitions. researchgate.netresearchgate.netnih.govphyschemres.org For example, research on other substituted pyridines and benzaldehydes has successfully used methods like B3LYP with basis sets such as 6-311++G(d,p) to correlate theoretical data with experimental findings. researchgate.netphyschemres.org

However, due to the strict requirement to focus solely on "2-Methyl-3-(pyridin-2-yl)benzaldehyde," the findings from these related studies cannot be used to construct an accurate and scientifically valid analysis for the specified compound. The generation of data tables and detailed research findings for the section on "Theoretical Support for Spectroscopic Assignments" is therefore not possible without the availability of dedicated research on this molecule.

Advanced Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of "2-Methyl-3-(pyridin-2-yl)benzaldehyde," offering a non-invasive method to probe the molecular structure and its transformations during chemical reactions.

Real-time monitoring of chemical reactions involving "2-Methyl-3-(pyridin-2-yl)benzaldehyde" can be effectively achieved using NMR spectroscopy. nih.govchemrxiv.org This technique allows for the quantitative tracking of reactant consumption, intermediate formation, and product generation without the need for sample isolation. magritek.com For instance, in a hypothetical reduction of the aldehyde functionality, a series of ¹H NMR spectra can be acquired at regular intervals. The disappearance of the characteristic aldehyde proton signal (around 10.0 ppm) and the appearance of signals corresponding to the newly formed benzylic alcohol can be integrated to determine their respective concentrations over time.

This data is crucial for determining reaction kinetics, such as the reaction order and rate constant. A simplified dataset for a hypothetical reaction is presented below.

Interactive Data Table: Reaction Monitoring of "2-Methyl-3-(pyridin-2-yl)benzaldehyde" Reduction

| Time (minutes) | Aldehyde Concentration (M) | Alcohol Concentration (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 60 | 0.030 | 0.070 |

| 90 | 0.017 | 0.083 |

| 120 | 0.009 | 0.091 |

From such data, kinetic profiles can be constructed to elucidate the reaction mechanism and optimize reaction conditions. researchgate.netasahilab.co.jp

Isotopic labeling is a powerful tool for unraveling reaction mechanisms by tracing the path of specific atoms. wikipedia.org In reactions involving the aldehyde group of "2-Methyl-3-(pyridin-2-yl)benzaldehyde," such as an acetal (B89532) formation, labeling the aldehyde oxygen with ¹⁸O can provide definitive evidence for the reaction pathway.

Upon reaction with a diol in the presence of an acid catalyst, the fate of the ¹⁸O label can be tracked. If the reaction proceeds through a hemiacetal intermediate, the ¹⁸O will be incorporated into the water molecule eliminated during the final step of acetal formation. This can be confirmed by analyzing the reaction mixture using mass spectrometry to detect H₂¹⁸O. Alternatively, if the reaction were to proceed via a different mechanism where the aldehyde oxygen is retained, the ¹⁸O would be found in the acetal product. Such studies have been instrumental in confirming mechanisms for related carbonyl reactions. researchgate.net

The aldehyde functional group of "2-Methyl-3-(pyridin-2-yl)benzaldehyde" is a versatile handle for the synthesis of various derivatives, such as oximes and imines, which can exhibit E/Z isomerism. NMR spectroscopy is a primary tool for the assignment of these stereoisomers. uv.mxnajah.edu

For example, the reaction of "2-Methyl-3-(pyridin-2-yl)benzaldehyde" with hydroxylamine (B1172632) would produce an oxime derivative. The E and Z isomers can be distinguished by ¹H NMR, often with the aid of Nuclear Overhauser Effect (NOE) experiments. nih.gov In the Z-isomer, the oxime proton is typically in closer proximity to the protons of the benzaldehyde (B42025) ring, leading to a detectable NOE enhancement upon irradiation of the aldehyde proton. Conversely, in the E-isomer, an NOE would be expected between the oxime proton and the ortho-protons of the pyridine (B92270) ring. The chemical shifts of the carbon atoms adjacent to the C=N bond in the ¹³C NMR spectrum can also differ significantly between the two isomers. researchgate.net

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts (ppm) for E/Z Oxime Isomers

| Proton | E-isomer | Z-isomer |

| Aldehyde CH=N | 8.25 | 7.60 |

| Pyridyl H-6 | 8.60 | 8.62 |

| Aromatic H | 7.20-7.80 | 7.25-7.85 |

| Methyl CH₃ | 2.30 | 2.35 |

| Oxime OH | 11.50 | 11.45 |

Mass Spectrometry

Mass spectrometry (MS) is indispensable for the characterization of "2-Methyl-3-(pyridin-2-yl)benzaldehyde" and its reaction products, providing information on molecular weight and elemental composition. wikipedia.org

During the course of a reaction, transient or stable intermediates may be formed. Electrospray ionization (ESI) or other soft ionization techniques coupled with mass spectrometry can be used to detect and identify these species directly from the reaction mixture. researchgate.netnih.govrsc.org For instance, in a palladium-catalyzed cross-coupling reaction involving "2-Methyl-3-(pyridin-2-yl)benzaldehyde," it might be possible to observe organopalladium intermediates by ESI-MS. The isotopic pattern of palladium would provide a clear signature for such species.

Furthermore, mass spectrometry is routinely used to confirm the identity of the final products of a reaction. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. docbrown.infomassbank.eu For "2-Methyl-3-(pyridin-2-yl)benzaldehyde," common fragments would likely correspond to the loss of the formyl group or cleavage of the bond between the two aromatic rings.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental formula. wikipedia.orgnih.gov This is a critical step in the characterization of novel compounds derived from "2-Methyl-3-(pyridin-2-yl)benzaldehyde."

For the parent compound, HRMS would confirm the molecular formula C₁₃H₁₁NO. The level of precision afforded by HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for "2-Methyl-3-(pyridin-2-yl)benzaldehyde"

| Parameter | Value |

| Molecular Formula | C₁₃H₁₁NO |

| Calculated Monoisotopic Mass | 197.08406 Da |

| Measured Monoisotopic Mass | 197.0841 Da |

| Mass Error | < 2 ppm |

This level of accuracy is essential for the confirmation of new chemical entities in research and for publication in scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and Ultraviolet-Visible spectroscopy are powerful, non-destructive techniques used to probe the functional groups and electronic systems within a molecule. For 2-Methyl-3-(pyridin-2-yl)benzaldehyde, these methods offer a clear picture of its key chemical features.

Probing Functional Group Transformations

Infrared (IR) spectroscopy is particularly adept at identifying the characteristic vibrational frequencies of functional groups. The IR spectrum of 2-Methyl-3-(pyridin-2-yl)benzaldehyde would be dominated by several key absorptions that serve as a molecular fingerprint. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group. Due to conjugation with the aromatic system, this peak is expected to appear in the range of 1705-1685 cm⁻¹. nih.govacs.org The presence of the aldehyde is further confirmed by two characteristic, albeit weaker, C-H stretching bands located near 2750 cm⁻¹ and 2850 cm⁻¹. mdpi.com

The aromatic nature of the compound would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and several medium-intensity absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ corresponding to C=C stretching within the benzene (B151609) and pyridine rings. researchgate.netmdpi.com The methyl group would contribute C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

By monitoring these specific vibrational bands, researchers can track functional group transformations in reactions involving 2-Methyl-3-(pyridin-2-yl)benzaldehyde. For instance, the reduction of the aldehyde to an alcohol would be indicated by the disappearance of the C=O and aldehydic C-H stretches and the appearance of a broad O-H stretching band around 3500-3200 cm⁻¹. Conversely, oxidation to a carboxylic acid would be shown by the appearance of a very broad O-H stretch (3300-2500 cm⁻¹) and a shift in the C=O frequency.

Table 1: Predicted Characteristic IR Absorption Bands for 2-Methyl-3-(pyridin-2-yl)benzaldehyde

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Benzene & Pyridine) | 3100-3000 | Medium-Weak |

| C-H Stretch | Methyl (-CH₃) | 2975-2950 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2850-2820 & 2750-2720 | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1705-1685 | Strong |

| C=C Stretch | Aromatic Rings | 1600-1450 | Medium |

| C-H Bend | Methyl (-CH₃) | ~1450 & ~1375 | Medium |

Analysis of Electronic Transitions in Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of 2-Methyl-3-(pyridin-2-yl)benzaldehyde features an extended π-conjugated system spanning the pyridine and benzaldehyde rings. This conjugation is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

Aromatic compounds typically exhibit strong absorptions corresponding to π → π* transitions. For instance, pyridine itself shows an intense π → π* transition around 256 nm. nih.gov Benzaldehyde also displays strong π → π* transitions, often observed around 240-250 nm, and a much weaker n → π* transition associated with the carbonyl group's non-bonding electrons at higher wavelengths, typically around 280-290 nm. researchgate.net

In 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the direct linkage between the two aromatic rings creates a larger, more delocalized electronic system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, a bathochromic (red) shift to longer wavelengths for the π → π* transitions is anticipated compared to the individual pyridine and benzaldehyde chromophores. The primary π → π* absorption maximum (λmax) would likely be observed in the 260-300 nm region. The weak n → π* transition of the carbonyl group may also be present, potentially overlapping with the tail of the stronger π → π* bands.

Table 2: Predicted UV-Vis Absorption Data for 2-Methyl-3-(pyridin-2-yl)benzaldehyde in a Non-polar Solvent

| Electronic Transition | Chromophore System | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Pyridinyl-Benzene Conjugated System | 260-300 | High |

| n → π* | Carbonyl Group (C=O) | >300 | Low |

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide unambiguous information on the molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing of 2-Methyl-3-(pyridin-2-yl)benzaldehyde.

Precise Determination of Molecular and Crystal Structures

An SCXRD analysis would yield the precise bond lengths, bond angles, and torsion angles of the molecule. A key structural parameter for biaryl systems like this is the dihedral angle between the planes of the benzene and pyridine rings. Due to steric hindrance between the ortho-hydrogens on each ring, a completely planar conformation is unlikely. A twisted conformation is expected, with a dihedral angle that balances the opposing effects of steric repulsion and the drive for π-conjugation.

The analysis would also reveal the crystal system, space group, and unit cell dimensions. While specific data for 2-Methyl-3-(pyridin-2-yl)benzaldehyde is not available, data from analogous structures, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, can provide an illustrative example of the type of information obtained. nih.gov In this related structure, the pyridine ring is significantly inclined with respect to the adjacent phenyl rings. nih.gov

Table 3: Illustrative Crystallographic Data Based on an Analogous Pyridinyl-Aromatic Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.2 |

| b (Å) | ~11.8 |

| c (Å) | ~11.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~1570 |

| Z (molecules/unit cell) | 4 |

| Key Dihedral Angle | ~30-60° (Benzene-Pyridine) |

Note: Data is hypothetical and based on structurally related compounds for illustrative purposes.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is dictated by a variety of non-covalent intermolecular interactions. For 2-Methyl-3-(pyridin-2-yl)benzaldehyde, several types of interactions would likely play a role in stabilizing the crystal lattice, including weak C–H⋯O hydrogen bonds involving the aldehyde oxygen, C–H⋯π interactions, and π–π stacking between the aromatic rings. chemspider.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like 2-Methyl-3-(pyridin-2-yl)benzaldehyde, the fingerprint plot would likely show that H···H contacts comprise the largest percentage of the surface area, followed by C···H/H···C contacts (indicative of C–H⋯π interactions) and O···H/H···O contacts (related to C–H⋯O interactions). nih.gov

Investigation of Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Biaryl compounds are known to exhibit polymorphism due to the rotational flexibility around the single bond connecting the two aromatic rings, which can lead to different stable packing arrangements under various crystallization conditions. mdpi.com

An investigation into the polymorphism of 2-Methyl-3-(pyridin-2-yl)benzaldehyde would involve systematic crystallization experiments, varying solvents, temperatures, and cooling rates. Each resulting crystalline form would be analyzed by techniques such as powder X-ray diffraction (PXRD) to identify unique packing arrangements. If different polymorphs are discovered, their distinct thermal properties could be characterized by differential scanning calorimetry (DSC) and their structures fully elucidated by SCXRD. The existence of multiple polymorphs can have significant implications for the material's properties, such as solubility and stability.

Q & A

Q. What are the established synthetic routes for 2-Methyl-3-(pyridin-2-yl)benzaldehyde?

Answer: A common method involves oxidative condensation-cyclization reactions. For example, 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cations can be synthesized by reacting 2-pyridinecarbaldehyde with methylamine hydrochloride in methanol, using Zn²+ as a catalyst. This method emphasizes stoichiometric control (1:1 molar ratio of aldehyde to amine) and reaction time optimization (typically 12–24 hours under reflux) to achieve yields >70% . Microwave-assisted condensation (e.g., 150–200 W, 100–120°C for 30–60 minutes) with substituted o-phenylenediamines is another efficient approach for related pyridinylated benzaldehyde derivatives .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- X-ray Diffraction (XRD): SHELX software (e.g., SHELXL for refinement) is widely employed for crystallographic analysis, enabling precise determination of bond lengths, angles, and torsional parameters. For example, Zn-coordinated complexes derived from this compound have been resolved with R-factors < 0.05 .

- NMR/13C-NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). Disappearance of methylene (–CH2–) signals (e.g., δ ~4.5 ppm) in 13C-NMR confirms cyclization .

- FTIR: Far-infrared spectroscopy (50–600 cm⁻¹) identifies rotational barriers (e.g., –CHO torsion at ~120 cm⁻¹) and conformational stability .

Advanced Research Questions

Q. How can computational methods optimize derivatives of 2-Methyl-3-(pyridin-2-yl)benzaldehyde for biological activity?

Answer: Computer-Aided Drug Design (CADD) integrates molecular docking (e.g., AutoDock Vina) and QSAR modeling to predict binding affinities. For instance, benzimidazole analogs derived from this compound showed >70% angiotensin-converting enzyme (ACE) inhibition at 20 μg/mL. Key parameters include:

- Docking Scores: Binding energy ≤ −8.0 kcal/mol for ACE active sites.

- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ at the 4-position) enhance inhibitory potency .

| Derivative | Substituent | Inhibition (%) |

|---|---|---|

| 4-Methyl-2-(pyridin-2-yl) | –CH₃ | 72% |

| 4-Nitro-2-(pyridin-3-yl) | –NO₂ | 85% |

Q. What analytical challenges arise in detecting 2-Methyl-3-(pyridin-2-yl)benzaldehyde metabolites?

Answer: Metabolites like α-hydroxyaldehydes require specialized trapping agents (e.g., methoxylamine or semicarbazide) for stabilization. LC-MS/MS protocols with the following parameters are critical:

- Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm).

- Ionization: ESI+ with MRM transitions (e.g., m/z 213 → 181/155 for oxime derivatives).

- Validation: Co-elution with synthetic standards and mass accuracy < 5 ppm .

Q. How does 2-Methyl-3-(pyridin-2-yl)benzaldehyde participate in catalytic oxidation systems?

Answer: In Ce-MOF (cerium metal-organic framework) systems, the compound can act as an intermediate in styrene oxidation, yielding styrene oxide (80% selectivity) and benzaldehyde (20%). Key factors:

Q. How do structural modifications influence the compound’s stability under acidic conditions?

Answer: Protonation of the pyridinyl nitrogen lowers aldehyde reactivity, reducing undesired polymerization. Stability assays (pH 2–7, 37°C) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.